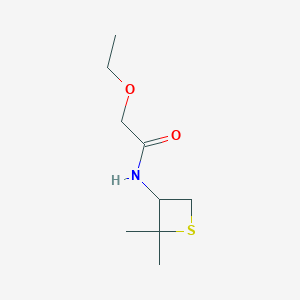
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide is a synthetic organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide typically involves the reaction of 2,2-dimethylthietane with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of protein function. The ethoxyacetamide moiety can also interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A five-membered sulfur-containing heterocycle with similar chemical properties.
Thiazole: Another sulfur-containing heterocycle with a nitrogen atom in the ring.
Oxetane: A four-membered oxygen-containing heterocycle with similar ring strain.
Uniqueness
N-(2,2-Dimethylthietan-3-yl)-2-ethoxyacetamide is unique due to the presence of both a thietane ring and an acetamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H17NO2S |
|---|---|
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
N-(2,2-dimethylthietan-3-yl)-2-ethoxyacetamide |
InChI |
InChI=1S/C9H17NO2S/c1-4-12-5-8(11)10-7-6-13-9(7,2)3/h7H,4-6H2,1-3H3,(H,10,11) |
Clave InChI |
AGAUUKIOKWIKRM-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(=O)NC1CSC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)

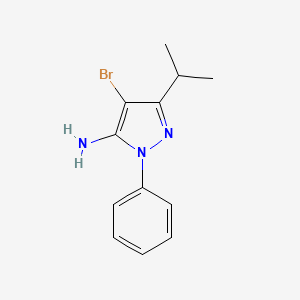
![Bicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B15228424.png)
![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15228434.png)



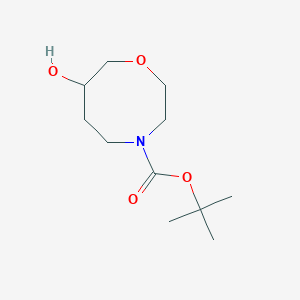

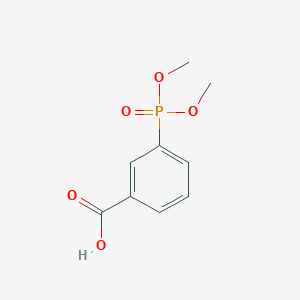
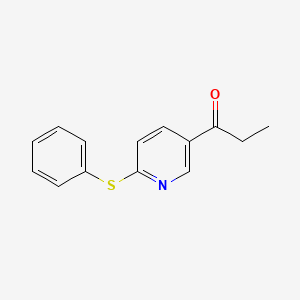
![(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine](/img/structure/B15228496.png)
